2,6-Diethyl-3,5-dimethylpyrazine

Übersicht

Beschreibung

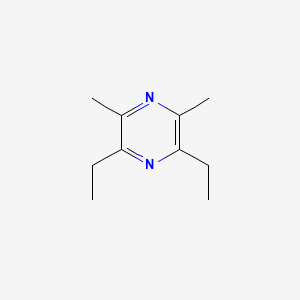

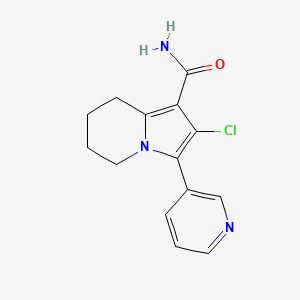

2,6-Diethyl-3,5-dimethylpyrazine is a chemical compound with the formula C10H16N2. It is a pyrazine compound, which are typically found in roasted foods formed due to Maillard reaction and pyrolysis of serine and threonine . This compound has a burnt type odor .

Synthesis Analysis

The synthesis of pyrazine compounds like 2,6-Diethyl-3,5-dimethylpyrazine involves several approaches including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . A chemoenzymatic synthesis of a similar compound, 3-ethyl-2,5-dimethylpyrazine, has been demonstrated using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase .Molecular Structure Analysis

The molecular structure of 2,6-Diethyl-3,5-dimethylpyrazine consists of a pyrazine ring with ethyl and methyl substituents. The molecular weight of this compound is 164.2474 .Wissenschaftliche Forschungsanwendungen

1. Food Industry Application

2-Ethyl-3,(5 or 6)-dimethylpyrazine, a compound structurally similar to 2,6-Diethyl-3,5-dimethylpyrazine, is extensively used in the food industry as a flavor ingredient. Its characteristic roasted odor and flavor, reminiscent of roasted cocoa or nuts, makes it a popular choice for enhancing the sensory appeal of various food products. Due to its natural occurrence in cooked food, it is a common component in the daily diet (Burdock & Carabin, 2008).

2. Alarm Pheromone Component in Insect Control

2-Ethyl-3,5-dimethylpyrazine, an isomer of 2-ethyl-3,6-dimethylpyrazine, has shown significant alarm activity in laboratory conditions. This compound elicits electroantennogram activities and characteristic alarm behaviors in fire ant workers, indicating its potential use in enhancing bait attractiveness for the control of invasive ant species (Li, Liu, & Chen, 2019).

3. Use in Stable Isotope Dilution Assays

The synthesis of deuterium-labeled alkylpyrazines, including 2-ethyl-3,5-dimethylpyrazine, is essential for accurate and precise quantitation of aroma components in stable isotope dilution assays. These assays are crucial for analyzing aroma components in complex food matrices, and the synthesized isotopes can be used as internal standards to determine the concentration of alkylpyrazines in products like peanut butter, cocoa powder, and instant coffee (Fang & Cadwallader, 2013).

4. Role in Sexual Deception in Orchids

In sexually deceptive orchids, pyrazines such as 2-ethyl-3,5-dimethylpyrazine play a significant role in attracting male insect pollinators. These compounds mimic the sex pheromone components of female wasps, thereby facilitating specific interactions between flowers and pollinators. Research on structural modifications of these compounds suggests potential for chemical flexibility in the evolution of sexual deception in orchids (Bohman et al., 2015).

5. Contribution to Flavor in Cooked Beef

2,6-Diethyl-3,5-dimethylpyrazine contributes significantly to the flavor profile of cooked beef. It is one of the pyrazines formed during the cooking process, adding to the complex aroma characteristic of roasted meat. The formation of these compounds is influenced by various factors, including temperature and the presence of amino acids and sugars in the meat (Cerny & Grosch, 1994).

6. Anti-corrosive Characteristics

Pyrazine derivatives, including 2,6-dimethylpyrazine, have been studied for their anti-corrosive properties on mild steel in acidic environments. These compounds act as mixed-type inhibitors, showing potential for use in corrosion prevention in industrial applications (Chopra, Kansal, Kumar, & Singh, 2018).

7. Photoluminescence Properties

Low-dimensional copper(I) iodide complexes with 2,6-dimethylpyrazine exhibit photoluminescent properties, showing potential for applications in optoelectronic devices. The emission color of these compounds is influenced by the energy level of the π* orbital of the azaaromatic compounds, indicating their suitability for use in light-emitting devices (Kitada & Ishida, 2014).

Safety and Hazards

2,6-Diethyl-3,5-dimethylpyrazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid and is harmful if swallowed . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Pyrazines, including 2,6-Diethyl-3,5-dimethylpyrazine, have been given GRAS (generally recognized as safe) status by the Flavor and Extract Manufacturers Association (FEMA) for use as flavoring additives in food . This suggests that these compounds could be used as a secure substitute for managing and combating microbial contamination, while also providing beneficial odor properties to the recipient . Further investigation of the antimicrobial and olfactory activities of alkylpyrazines is required in the future .

Eigenschaften

IUPAC Name |

2,6-diethyl-3,5-dimethylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-5-9-7(3)11-8(4)10(6-2)12-9/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIGIQZSHAYEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)CC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301090 | |

| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diethyl-3,5-dimethylpyrazine | |

CAS RN |

18940-74-4 | |

| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL23XD5UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B3048920.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)

![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)

![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)